molecular formula C13H12BrNO3 B11805351 Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11805351
M. Wt: 310.14 g/mol
InChI Key: BDTRIJBWSICABH-UHFFFAOYSA-N
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Description

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways and processes. The bromine atom and ester group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Bromoquinoline: Lacks the ester group, which may influence its solubility and pharmacokinetics.

    Quinoline-4-carboxylic acid: Lacks both the bromine atom and ester group, which may result in different chemical and biological properties.

Uniqueness

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which can influence its chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 3-(7-bromo-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12BrNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

InChI Key

BDTRIJBWSICABH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

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